molecular formula C16H17ClN2O2 B13005248 4-amino-2-chloro-N-(4-propoxyphenyl)benzamide

4-amino-2-chloro-N-(4-propoxyphenyl)benzamide

Cat. No.: B13005248
M. Wt: 304.77 g/mol
InChI Key: ZOGTYZGUXNIEJB-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-(4-propoxyphenyl)benzamide is a benzamide derivative characterized by a 4-amino-2-chloro-substituted benzene ring and an N-linked 4-propoxyphenyl group. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (amino) groups on the benzamide core, along with a propoxy chain on the phenyl substituent. Such features influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, making it a candidate for pharmaceutical research, particularly in antimicrobial and anticancer applications .

Properties

Molecular Formula

C16H17ClN2O2

Molecular Weight

304.77 g/mol

IUPAC Name

4-amino-2-chloro-N-(4-propoxyphenyl)benzamide

InChI

InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-4-12(5-7-13)19-16(20)14-8-3-11(18)10-15(14)17/h3-8,10H,2,9,18H2,1H3,(H,19,20)

InChI Key

ZOGTYZGUXNIEJB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-chloro-N-(4-propoxyphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .

Industrial Production Methods

Industrial production methods for benzamide derivatives, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and green solid acid catalysts has also been explored to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-chloro-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and their implications:

Compound Name Core Structure N-Substituent Features Key Physicochemical Properties
4-Amino-2-chloro-N-(4-propoxyphenyl)benzamide 4-Amino-2-chloro-benzamide 4-Propoxyphenyl (C₃ alkoxy chain) Moderate lipophilicity; enhanced solubility vs. shorter alkoxy chains
4-Amino-2-chloro-N-(2-methoxy-5-methylphenyl)benzamide Same core 2-Methoxy-5-methylphenyl Increased steric hindrance; reduced solubility due to methyl group
4-Amino-2-chloro-N-(5-chloro-2-ethoxyphenyl)benzamide Same core 5-Chloro-2-ethoxyphenyl Higher reactivity (Cl substituent); shorter alkoxy chain reduces membrane permeability
4-Amino-2-chloro-N-(3-methylbutyl)benzamide Same core 3-Methylbutyl (aliphatic chain) Higher lipophilicity; limited aromatic interactions
4-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide Same core 2-Difluoromethoxyphenyl Enhanced solubility (fluorine effect); altered electronic properties

Key Observations :

  • Substituent Position : Para-substituted alkoxy groups (e.g., 4-propoxyphenyl) enhance steric accessibility compared to ortho-substituted analogues (e.g., 2-methoxy), improving target binding .
  • Electron-Withdrawing Groups : Chloro substituents on the phenyl ring (e.g., 5-chloro-2-ethoxyphenyl) increase reactivity but may reduce metabolic stability .

Key Findings :

  • The 4-propoxyphenyl derivative exhibits superior antimicrobial potency compared to aliphatic N-substituted analogues (e.g., 3-methylbutyl), likely due to enhanced aromatic interactions with bacterial targets .
  • Anticancer activity correlates with the presence of both amino and chloro groups, as seen in the target compound’s lower IC₅₀ compared to analogues lacking these features .
  • Anti-inflammatory activity is more pronounced in compounds with hydroxyl or methoxy substituents, suggesting that electron-donating groups modulate COX-2 inhibition .

Unique Advantages of this compound

  • Balanced Lipophilicity : The propoxy chain enhances membrane permeability without compromising solubility, a critical factor in drug design .
  • Dual Functional Groups: The amino group facilitates hydrogen bonding with biological targets, while the chloro group stabilizes aromatic interactions, synergistically enhancing binding affinity .
  • Structural Versatility : The 4-propoxyphenyl moiety allows for further derivatization (e.g., fluorination, alkylation) to fine-tune activity .

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